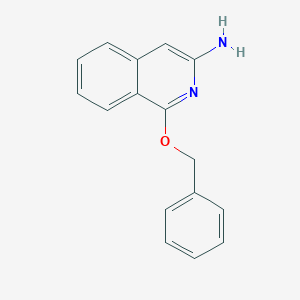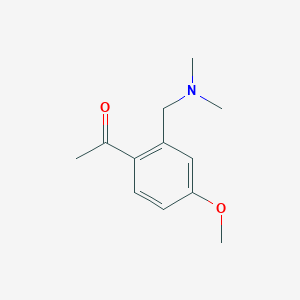
1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone
Vue d'ensemble
Description
“1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone” is a chemical compound with the CAS Number: 77973-25-2. It has a molecular weight of 207.27 and its IUPAC name is 1-{2-[(dimethylamino)methyl]-4-methoxyphenyl}ethanone . It appears as a white to yellow powder or crystals or liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO2/c1-9(14)12-6-5-11(15-4)7-10(12)8-13(2)3/h5-7H,8H2,1-4H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a white to yellow powder or crystals or liquid . It is stored at room temperature . .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound is used in the preparation of 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, demonstrating its utility in the synthesis of heterocyclic compounds such as isoflavones and various N,O- and N,N-binucleophiles, leading to the formation of 4,5-diarylisoxazole, 4,5-diarylpyrazoles, and 4,5-diaryl-substituted 2-aminopyrimidine (Moskvina, Shilin, & Khilya, 2015).
Reaction with Amines
- In a study on the reaction of 1-amino-2-dimethylamino-ethane and 1-amino-3-dimethylamino-propane with o-methoxycarbonylphenyl isothiocyanate, the compound yielded 3-(ω-dimethylaminoalkyl)-2-thiono-1,2,3,4-tetrahydroquinazolin-4-ones (Cherbuliez, Willhalm, Jaccard, & Rabinowitz, 1967).
Radical Scavenging Activity
- The compound's role in radical scavenging activity was explored through density functional theory, highlighting its significance in understanding molecular properties like energy gap, electronegativity, hardness, electrophilicity, softness, and electrophilicity index (Al‐Sehemi & Irfan, 2017).
Optical Properties in Fluorophores
- The compound played a role in synthesizing a powerful fluorophore, (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one, with its structure confirmed through various spectral studies. Its solvatochromic properties were investigated, proving useful in understanding the interaction of fluorophores with solvents (Khan, Asiri, & Aqlan, 2016).
Pharmaceutical Intermediates
- The compound has been implicated in the synthesis of potential pharmaceutical intermediates. For instance, the study by Malhotra et al. (2013) explored its use in preparing oxadiazol derivatives with notable antimicrobial and antioxidant activities (Malhotra, Monga, Sharma, Sahu, Sharma, Jain, & Deep, 2013).
Safety and Hazards
The compound has been classified under GHS07 and the signal word for it is “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . These statements indicate that the compound can cause harm if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Similar compounds, such as acepromazine, act as an antagonist on different postsynaptic receptors, including dopaminergic-receptors, serotonergic-receptors, histaminergic-receptors, alpha1/alpha2-receptors, and muscarinic (cholinergic) m1/m2-receptors .
Biochemical Pathways
It’s worth noting that similar compounds have been shown to inhibit ecto-50-nucleotidase, a membrane-bound enzyme that regulates extracellular purinergic signaling .
Pharmacokinetics
Compounds with similar structures, such as ketamine, undergo oxidative metabolism, mainly to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes .
Result of Action
Similar compounds have been reported to have a variety of effects, including anti-inflammatory, antitumor, and antidiabetic activities .
Analyse Biochimique
Biochemical Properties
1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit ecto-5’-nucleotidase, a membrane-bound enzyme that regulates extracellular purinergic signaling . This interaction is significant as it can influence various disease conditions, including inflammation, hypoxia, and cancer. The compound’s interaction with ecto-5’-nucleotidase involves binding to the enzyme’s active site, thereby inhibiting its activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can stimulate adenosine receptors, which play a role in breast cancer cell migration, invasion, and adhesion to the extracellular membrane . This stimulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it forms hydrazones with aldehydes and ketones, a reaction that is essentially irreversible due to the dehydration of the adduct . This binding interaction can significantly alter the activity of the target biomolecules, leading to various biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, it can cause toxic or adverse effects. For example, high doses of the compound have been associated with increased toxicity and adverse effects on cellular function . These threshold effects highlight the importance of dosage optimization in experimental settings.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these transporters and proteins . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for understanding the compound’s precise mode of action and its impact on cellular processes.
Propriétés
IUPAC Name |
1-[2-[(dimethylamino)methyl]-4-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(14)12-6-5-11(15-4)7-10(12)8-13(2)3/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUFOYLIBGBURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504491 | |
| Record name | 1-{2-[(Dimethylamino)methyl]-4-methoxyphenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77973-25-2 | |
| Record name | 1-{2-[(Dimethylamino)methyl]-4-methoxyphenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


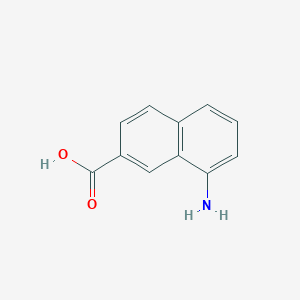
![2-(2,6-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1626408.png)


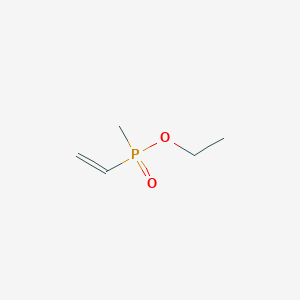
![1-Chloro-3H-benzo[F]chromene-2-carbaldehyde](/img/structure/B1626418.png)
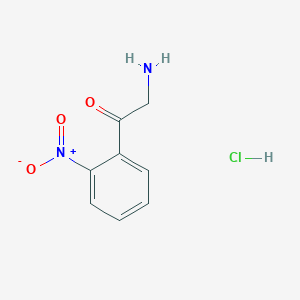




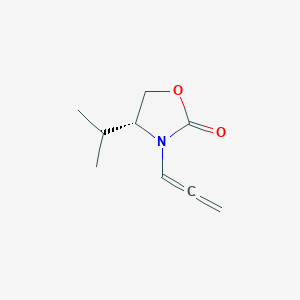
![2-Furan-3-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626429.png)
